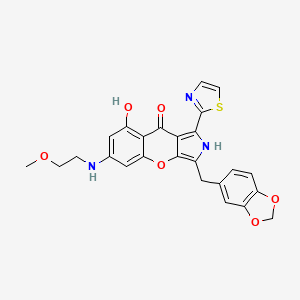
Abemaciclib metabolite M2-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Abemaciclib metabolite M2-d6 is a deuterium-labeled derivative of Abemaciclib metabolite M2. Abemaciclib is a cyclin-dependent kinase 4 and 6 inhibitor used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The metabolite M2-d6 retains the pharmacological activity of the parent compound, making it a potent inhibitor of cyclin-dependent kinases 4 and 6 .
Preparation Methods
The preparation of Abemaciclib metabolite M2-d6 involves the synthesis of the parent compound Abemaciclib, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Synthesis of Abemaciclib: This involves multiple steps, including the formation of key intermediates and the final cyclization to produce Abemaciclib.
Deuterium Labeling: The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial production methods for Abemaciclib and its metabolites involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
Abemaciclib metabolite M2-d6 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Abemaciclib metabolite M2-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Abemaciclib.
Biology: Employed in cellular and molecular biology research to investigate the effects of cyclin-dependent kinase inhibition on cell cycle regulation.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Abemaciclib and its metabolites in cancer treatment.
Mechanism of Action
Abemaciclib metabolite M2-d6 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation by promoting the transition from the G1 phase to the S phase. Inhibition of these kinases leads to cell cycle arrest, thereby preventing cancer cell proliferation. The molecular targets of this compound include the retinoblastoma protein and other cell cycle-related proteins .
Comparison with Similar Compounds
Abemaciclib metabolite M2-d6 is similar to other cyclin-dependent kinase inhibitors such as Palbociclib and Ribociclib. it is unique in its deuterium labeling, which enhances its stability and pharmacokinetic properties. Similar compounds include:
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in breast cancer treatment.
Ribociclib: A cyclin-dependent kinase 4 and 6 inhibitor with similar applications in cancer therapy
This compound stands out due to its specific labeling and the resulting pharmacological advantages.
Properties
Molecular Formula |
C25H28F2N8 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
5-fluoro-4-[7-fluoro-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)/i1D3,2D3 |
InChI Key |
IXGZDCRFGCEEBU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)C |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
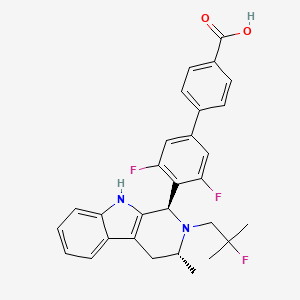


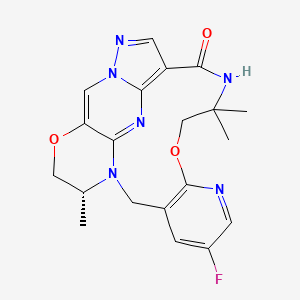
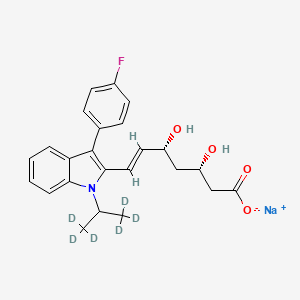
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
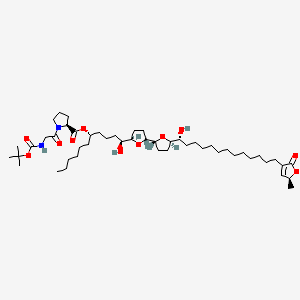
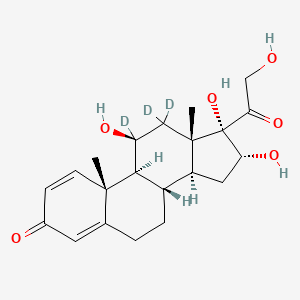
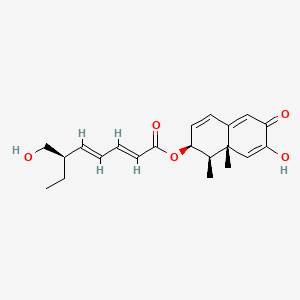
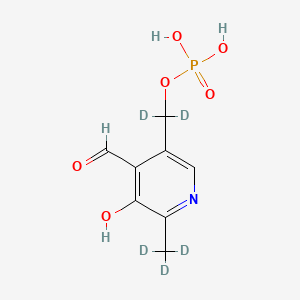
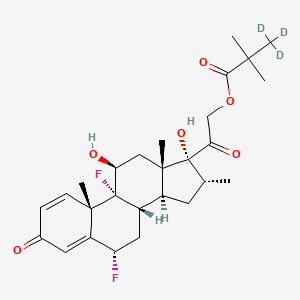
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)
